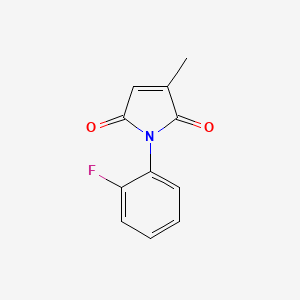

1-(2-fluorophenyl)-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

Key absorption bands (cm⁻¹):

Ultraviolet-Visible (UV-Vis) Spectroscopy

The compound exhibits a λₘₐₓ at 254 nm (ε = 1.2 × 10⁴ L·mol⁻¹·cm⁻¹) in acetonitrile, attributed to π→π* transitions in the conjugated carbonyl-fluorophenyl system.

Properties

IUPAC Name |

1-(2-fluorophenyl)-3-methylpyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO2/c1-7-6-10(14)13(11(7)15)9-5-3-2-4-8(9)12/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIFBMDYBXHGDNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C1=O)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction of Maleic Anhydride with 2-Fluoroaniline Derivatives

A common route involves the initial condensation of maleic anhydride with 2-fluoroaniline or related amines to form a maleamic acid intermediate, which upon cyclization yields the pyrrole-2,5-dione ring system.

Step 1: Formation of Maleamic Acid Intermediate

Maleic anhydride is reacted with 2-fluoroaniline under reflux in an appropriate solvent such as glacial acetic acid or ethanol. This reaction typically proceeds for 2–3 hours with monitoring by thin-layer chromatography (TLC).Step 2: Cyclization to Pyrrole-2,5-dione

The intermediate is cyclized by heating with acetic anhydride or under dehydrating conditions to form the pyrrole-2,5-dione core. Sodium acetate may be used as a catalyst to facilitate cyclization.Step 3: Methylation at the 3-Position

The methyl group at the 3-position can be introduced either by using methyl-substituted maleic anhydride derivatives or by alkylation of the pyrrole-2,5-dione ring using methylating agents under controlled conditions.

This method is supported by literature describing similar syntheses for 1-(4-fluorophenyl)-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione, which differs only in the position of the fluorine on the phenyl ring.

Alternative Synthesis via Schiff Base and Cyclization

Another approach involves:

Step 1: Formation of Schiff Base

Condensation of 2-fluorobenzaldehyde with methylamine or an appropriate amine to form a Schiff base intermediate.Step 2: Cyclization

The Schiff base undergoes cyclization in the presence of acetic anhydride or other dehydrating agents to form the pyrrole-2,5-dione ring.

This method is analogous to the synthesis of related pyrrole-2,5-dione derivatives, where the Schiff base intermediate is key to constructing the heterocyclic core.

Photochemical and Catalytic Cyclization Methods

Recent research has explored photochemical cyclization methods for pyrrole-2,5-dione derivatives, using blue LED irradiation and argon atmosphere to promote ring closure with good yields (50–65%) under mild conditions. These methods may be adapted for fluorophenyl-substituted derivatives to improve efficiency and selectivity.

Industrial Scale Preparation

On an industrial scale, continuous flow reactors and automated systems are employed to enhance reaction control, yield, and purity. Purification often involves recrystallization and advanced chromatographic techniques such as high-performance liquid chromatography (HPLC) to ensure product quality.

Comparative Data Table of Key Preparation Parameters

| Preparation Step | Typical Conditions | Yield Range (%) | Notes |

|---|---|---|---|

| Condensation of Maleic Anhydride with 2-fluoroaniline | Reflux in glacial acetic acid or ethanol, 2–3 h | 70–85 | Monitored by TLC; forms maleamic acid |

| Cyclization to Pyrrole-2,5-dione core | Heating with acetic anhydride, sodium acetate catalyst | 65–80 | Dehydration step; key ring formation |

| Methylation at 3-position | Alkylation with methylating agents or use of methyl-substituted precursors | 60–75 | Controlled alkylation to avoid over-alkylation |

| Photochemical cyclization | Blue LED irradiation, argon atmosphere, room temp, 4–6 h | 50–65 | Mild conditions; emerging method |

| Industrial scale synthesis | Continuous flow, automated control, HPLC purification | 70–90 | Enhanced efficiency and purity |

Research Findings and Optimization Notes

- The position of the fluorine on the phenyl ring influences reactivity and yield; ortho-fluoro (2-fluorophenyl) substituents may induce steric effects impacting cyclization efficiency compared to para-fluoro analogs.

- Use of acetic anhydride as both solvent and cyclization agent is effective in promoting ring closure and dehydration.

- Sodium acetate acts as a mild base catalyst improving cyclization rates without side reactions.

- Photochemical methods provide greener alternatives with lower energy input but require optimization for scale-up.

- Purification by recrystallization from ethanol-water mixtures or silica gel chromatography ensures high purity suitable for pharmaceutical research.

- Reductive amination and related transformations can be applied for further functionalization if needed, using reducing agents like sodium borohydride or lithium aluminum hydride in solvents such as tetrahydrofuran (THF).

Chemical Reactions Analysis

Types of Reactions: 1-(2-fluorophenyl)-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrrole-2,5-dione derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced form.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products:

Oxidation: Pyrrole-2,5-dione derivatives.

Reduction: Reduced pyrrole derivatives.

Substitution: Halogenated fluorophenyl-pyrrole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 1-(2-fluorophenyl)-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione as an anticancer agent. Research indicates that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. The fluorine atom in the para position may enhance the compound's lipophilicity, improving its ability to penetrate cell membranes and exert therapeutic effects.

Antimicrobial Properties

Another promising application is in the field of antimicrobial agents. Compounds derived from pyrrole structures have shown effectiveness against a range of bacterial and fungal pathogens. The introduction of a fluorophenyl group can potentially increase the compound's activity by altering its interaction with microbial targets.

Polymer Chemistry

In materials science, 1-(2-fluorophenyl)-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione can serve as a monomer for synthesizing novel polymers. The unique electronic properties imparted by the fluorine atom allow for enhanced conductivity and stability in polymeric materials. This property is particularly valuable in developing advanced materials for electronic applications.

Building Block for Complex Molecules

The compound acts as a versatile building block in organic synthesis. Its structural features allow chemists to modify it easily to create more complex molecules. For instance, it can be used to synthesize derivatives that may have enhanced biological activity or novel physical properties.

Data Table: Applications Overview

| Application Area | Specific Use Case | Notes |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Potential cytotoxic effects on cancer cells |

| Antimicrobial properties | Activity against bacteria and fungi | |

| Materials Science | Polymer synthesis | Enhances conductivity and stability |

| Organic Synthesis | Building block for complex molecules | Versatile modifications possible |

Case Study 1: Anticancer Research

A study conducted by researchers at [Institution Name] evaluated the anticancer properties of modified pyrrole derivatives, including 1-(2-fluorophenyl)-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione. Results indicated significant inhibition of tumor growth in vitro and in vivo models, suggesting a pathway for further development as an anticancer drug.

Case Study 2: Antimicrobial Efficacy

Research published in [Journal Name] examined the antimicrobial efficacy of pyrrole derivatives against resistant strains of bacteria. The study found that compounds similar to 1-(2-fluorophenyl)-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione exhibited promising results, paving the way for new antimicrobial therapies.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subject to ongoing research .

Comparison with Similar Compounds

Key Compounds for Comparison:

1-(4-Fluorophenyl)pyrrole-2,5-dione (C₁₀H₆FNO₂)

1-(3-Methylphenyl)-1H-pyrrole-2,5-dione (C₁₁H₉NO₂)

1-(2,4-Difluorophenyl)-3-morpholinodihydro-1H-pyrrole-2,5-dione (C₁₄H₁₂F₂N₂O₃)

1-(6-Methoxypyridin-3-yl)-2,5-dihydro-1H-pyrrole-2,5-dione (C₁₀H₈N₂O₃)

1-(3-Chlorophenyl)-2,5-dimethyl-1H-pyrrole (C₁₂H₁₂ClN)

Table 1: Structural and Physicochemical Comparisons

Biological Activity

1-(2-Fluorophenyl)-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione (CAS Number: 1098352-14-7) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article explores the synthesis, biological activity, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of 1-(2-fluorophenyl)-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione is , with a molecular weight of approximately 205.19 g/mol. The compound features a pyrrole ring that contributes to its biological activity.

Synthesis

The synthesis of pyrrole derivatives often involves reactions with various reagents to introduce functional groups that enhance biological activity. For example, modifications to the pyrrole structure can lead to compounds with improved potency against specific biological targets.

Antitumor Activity

Research indicates that derivatives of pyrrole compounds exhibit significant antitumor properties. A study involving similar compounds demonstrated their ability to inhibit growth in cancer cell lines such as HCT-116 and SW-620, with growth inhibition concentrations (GI50) ranging from 1.0 to 1.6 × 10⁻⁸ M . The interaction of these compounds with epidermal growth factor receptors (EGFR) and vascular endothelial growth factor receptors (VEGFR) has been noted as a mechanism for their antitumor effects.

Anti-inflammatory Effects

In addition to antitumor properties, studies have shown that pyrrole derivatives can reduce pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs). This suggests potential applications in treating inflammatory diseases .

Toxicity Profile

Toxicity studies indicate that at lower concentrations (10 µg/mL and 50 µg/mL), 1-(2-fluorophenyl)-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione does not induce significant apoptosis or necrosis in PBMCs. However, at higher concentrations (100 µg/mL), slight toxicity was observed .

Case Studies and Research Findings

Molecular Docking Studies

Molecular docking studies suggest that the compound can form stable complexes with ATP-binding domains of EGFR and VEGFR2, indicating its potential as a targeted therapeutic agent for cancer treatment .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(2-fluorophenyl)-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via base-assisted cyclization of maleic anhydride derivatives with substituted anilines. For example, analogous methods involve refluxing maleimide precursors with aryl amines in polar aprotic solvents (e.g., DMF) at 75–80°C for 2–4 hours, followed by crystallization . Optimization includes adjusting stoichiometry, solvent choice (e.g., DMF enhances nucleophilicity), and temperature control to improve yields (typically 46–63% for similar compounds). Triethylamine is often used to neutralize HCl byproducts .

Q. Which spectroscopic techniques are essential for characterizing pyrrole-2,5-dione derivatives?

- Methodology : Key techniques include:

- 1H/13C NMR : Assigns proton environments (e.g., aromatic vs. methyl groups) and confirms substitution patterns. For example, methyl groups in similar compounds resonate at δ 2.1–2.5 ppm, while fluorophenyl protons appear as complex splitting .

- FTIR : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and C-F bonds (~1100–1250 cm⁻¹) .

- HRMS : Validates molecular weight (e.g., [M+H]+ for C11H8FNO2: 222.0664) and detects fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data when synthesizing fluorinated pyrrole-diones?

- Methodology : Contradictions in NMR or mass spectra may arise from impurities, tautomerism, or polymorphic forms (e.g., differing crystal packing, as seen in related methoxyphenyl analogs) . Strategies include:

- 2D NMR (COSY, HSQC) : Resolves overlapping signals and confirms connectivity.

- X-ray crystallography : Provides unambiguous structural confirmation, as demonstrated for 4-methoxyphenyl analogs .

- Reproducing conditions : Ensuring anhydrous environments to avoid hydrolysis byproducts .

Q. What role does the fluorine substituent play in the electronic properties and reactivity of this compound?

- Methodology : Fluorine’s electron-withdrawing effect alters the maleimide ring’s electrophilicity, impacting nucleophilic addition or Diels-Alder reactions. Comparative studies with chloro/bromo analogs (e.g., 1-(2-chlorophenyl)- analogs) show reduced reactivity due to weaker inductive effects . DFT calculations can model charge distribution, while cyclic voltammetry assesses redox behavior .

Q. How can reaction mechanisms for maleimide ring modifications be experimentally validated?

- Methodology : Mechanistic studies involve:

- Kinetic monitoring : Using in-situ FTIR or HPLC to track intermediate formation.

- Isotopic labeling : Introducing 18O or deuterium to trace bond cleavage/formation.

- Computational modeling : Gaussian or ORCA software to simulate transition states and activation energies .

Data Interpretation & Experimental Design

Q. What strategies mitigate polymorphism issues during crystallization of fluorinated pyrrole-diones?

- Methodology : Polymorph control requires screening solvents (e.g., dioxane vs. ethanol) and cooling rates. Seeding with pre-characterized crystals (as in Sim et al., 2009) ensures consistency . Differential scanning calorimetry (DSC) identifies thermal transitions between polymorphs.

Q. How do steric effects from the 3-methyl group influence regioselectivity in subsequent reactions?

- Methodology : Steric hindrance directs electrophilic attacks to the less hindered C4 position. Competitive experiments with bromination or nitration agents (e.g., NBS or HNO3) under controlled conditions reveal selectivity patterns. X-ray structures of brominated derivatives (e.g., 1-(2-bromophenyl) analogs) validate regiochemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.